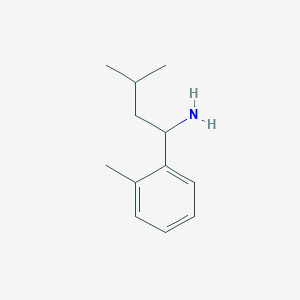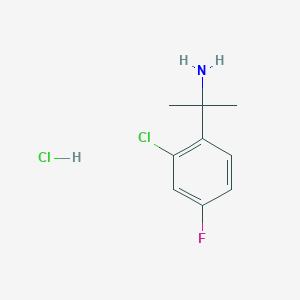
2-(2-Chloro-4-fluorophenyl)propan-2-amine hydrochloride
Descripción general
Descripción
“2-(2-Chloro-4-fluorophenyl)propan-2-amine hydrochloride” is a chemical compound with the CAS Number: 1306604-78-3 . It has a molecular weight of 224.1 . The compound is typically stored at room temperature in an inert atmosphere . It is a solid substance .
Molecular Structure Analysis
The InChI code for “2-(2-Chloro-4-fluorophenyl)propan-2-amine hydrochloride” is 1S/C9H11ClFN.ClH/c1-9(2,12)7-4-3-6(11)5-8(7)10;/h3-5H,12H2,1-2H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis
“2-(2-Chloro-4-fluorophenyl)propan-2-amine hydrochloride” is a solid substance . It is stored at room temperature in an inert atmosphere .Aplicaciones Científicas De Investigación
Nucleophilic Attacks and Catalysis
- A study by Rappoport and Ta-Shma (1971) examined the substitution of 1,1-dicyano-2-p-dimethylaminophenyl-2-chloro- and -2-fluoro-ethylenes by substituted anilines, indicating a reaction mechanism that involves a zwitterion and further reaction by solvent-assisted expulsion of the halide ion or amine-catalyzed N–H bond cleavage (Rappoport & Ta-Shma, 1971).
Anti-Influenza Virus Activity
- Oka et al. (2001) synthesized novel tricyclic compounds with unique amine moieties based on the structure of triperiden for developing anti-influenza virus agents. One compound demonstrated potent anti-influenza A virus activity (Oka et al., 2001).
Synthesis and Structural Analysis
- The synthesis of 2-(2-fluorophenyl)-3,5-dimethyl-2-morpholinol hydrochloride, a related compound, was explored by Tan Bin (2010), providing insights into synthesis methods and structural confirmation (Tan Bin, 2010).
- Salian et al. (2018) investigated the synthesis and crystal structures of chalcone derivatives, including a compound similar to 2-(2-Chloro-4-fluorophenyl)propan-2-amine hydrochloride, providing valuable information on molecular structure and interactions (Salian et al., 2018).
Electrophilic Amination
- Bombek et al. (2004) studied the electrophilic amination of 4-fluorophenol with diazenes, which is relevant to understanding the reactivity of fluorophenyl compounds in amination reactions (Bombek et al., 2004).
Antibacterial and Antioxidant Properties
- A study by Arutyunyan et al. (2012) focused on the synthesis, antibacterial, and antioxidant activity of oxalates of [3-(4-chlorophenyl)-3-(4-fluorophenyl)propyl] substituted amines. This research provides insights into the potential medical applications of similar fluorophenyl compounds (Arutyunyan et al., 2012).
Diverse Compound Libraries
- Roman (2013) used 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride to generate a structurally diverse library of compounds, demonstrating the utility of similar compounds in synthesizing a wide range of chemical entities (Roman, 2013).
Synthesis of Aryl Propanarylamines
- The synthesis of 3-(4-fluorophenyl)-3-(4-methoxyphenyl)-1-propanarylamines by Arutyunyan et al. (2017) further underscores the versatility of similar compounds in synthesizing aryl propanarylamines with significant antibacterial activity (Arutyunyan et al., 2017).
Safety And Hazards
The compound has been classified with the signal word “Warning” and is associated with Hazard Statements H315-H319 . Precautionary statements include P264-P280-P302+P352-P337+P313-P305+P351+P338-P362+P364-P332+P313 . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) .
Propiedades
IUPAC Name |
2-(2-chloro-4-fluorophenyl)propan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClFN.ClH/c1-9(2,12)7-4-3-6(11)5-8(7)10;/h3-5H,12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQNBHJGHRQJJJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=C(C=C(C=C1)F)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl2FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloro-4-fluorophenyl)propan-2-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



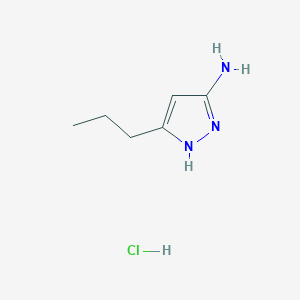
![2-chloro-N-[1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]acetamide hydrochloride](/img/structure/B1422966.png)
![3-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}piperidine hydrochloride](/img/structure/B1422969.png)

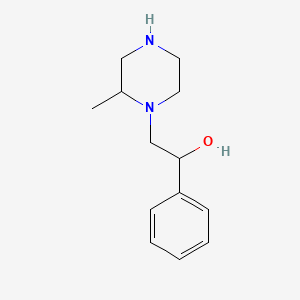
![N,N-dimethyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine](/img/structure/B1422974.png)
![1-[(2-Chloro-4-fluorophenyl)methyl]piperidin-3-amine](/img/structure/B1422975.png)
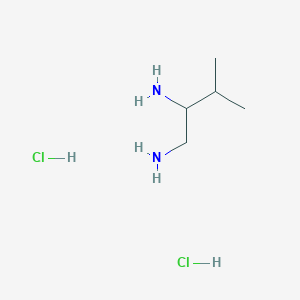
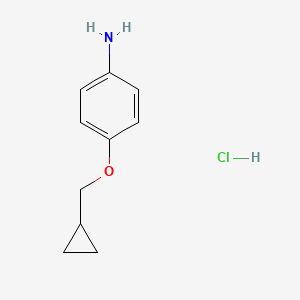
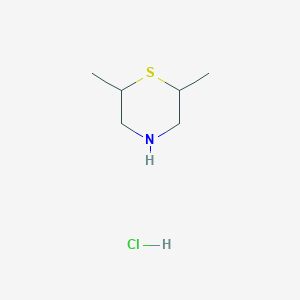
![2-chloro-N-[1-(propan-2-yl)piperidin-4-yl]acetamide hydrochloride](/img/structure/B1422984.png)
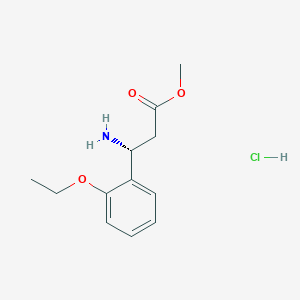
![2-chloro-N-[4-(pyrrolidin-1-ylmethyl)-1,3-thiazol-2-yl]acetamide hydrochloride](/img/structure/B1422986.png)
